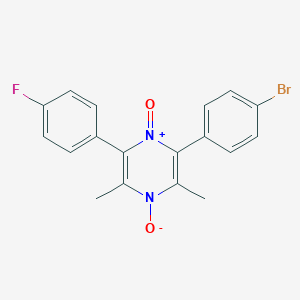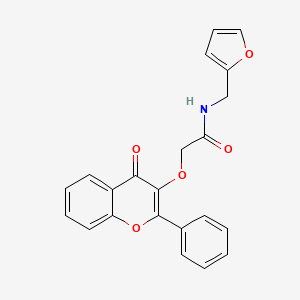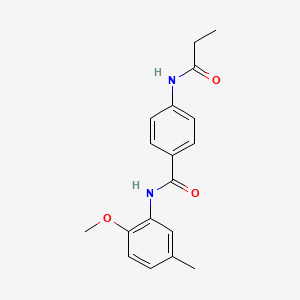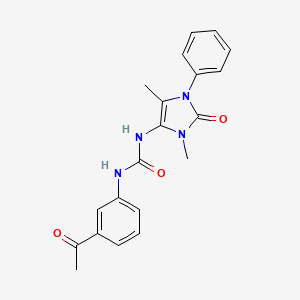
2-(4-Bromophenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide
Übersicht
Beschreibung
2-(4-Bromophenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide is a synthetic organic compound It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine core: This can be achieved through the cyclization of appropriate precursors such as 1,2-diketones with diamines.
Introduction of substituents: The bromine and fluorine atoms can be introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.
Oxidation: The final step involves the oxidation of the pyrazine ring to form the 1,4-dioxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions could convert the 1,4-dioxide back to the pyrazine or to other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide would depend on its specific interactions with biological targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazine core may interact with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromophenyl)-3,5-dimethylpyrazine: Lacks the fluorine atom, which may result in different biological activity.
2-(4-fluorophenyl)-3,5-dimethylpyrazine: Lacks the bromine atom, which may affect its metabolic stability.
3,5-dimethylpyrazine 1,4-dioxide: Lacks both halogen atoms, which could significantly alter its chemical and biological properties.
Uniqueness
The unique combination of bromine and fluorine atoms in 2-(4-Bromophenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2/c1-11-17(13-3-7-15(19)8-4-13)22(24)18(12(2)21(11)23)14-5-9-16(20)10-6-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMMJGKWBQVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4236897.png)

![N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B4236906.png)
![N-[5-(cycloheptylsulfamoyl)-2-ethoxyphenyl]acetamide](/img/structure/B4236914.png)


![2-[(2-methylbenzyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B4236933.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236939.png)
![5-CHLORO-4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHANESULFONYLPYRIMIDINE](/img/structure/B4236947.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4236960.png)
![N-[(4-fluorophenyl)methylcarbamoyl]benzamide](/img/structure/B4236961.png)

![1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone](/img/structure/B4236992.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)
